Product packaging for 2-fluoro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:)

2-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12835353
M. Wt: 136.13 g/mol
InChI Key: HARCLHZFTRRWLT-UHFFFAOYSA-N
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Description

2-Fluoro-1H-pyrrolo[3,2-b]pyridine is a fluorinated aromatic heterocycle that serves as a versatile and valuable scaffold in organic synthesis and medicinal chemistry research. This compound is part of the 1H-pyrrolopyridine family, a class of fused bicyclic structures recognized as privileged scaffolds in the design of biologically active molecules . The incorporation of fluorine at the 2-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a critical building block for structure-activity relationship (SAR) studies . While specific biological data for this exact analogue may be limited, its structural similarity to other investigated pyrrolopyridines suggests strong research potential. Related isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme target for inflammatory diseases, central nervous system (CNS) disorders, and autoimmune conditions . As such, this compound is ideally suited for scaffold-hopping strategies in lead optimization programs aimed at developing novel therapeutic agents. Key Research Applications: • Medicinal Chemistry: Used as a core structure for synthesizing novel compounds for biological screening. Its fused ring system is a common feature in many pharmaceutical agents . • Material Science: Pyrrolopyridine derivatives are investigated for their fluorescent properties, indicating potential applications in the development of organic dyes and sensors . • Chemical Biology: Serves as a probe to study enzyme function and protein-ligand interactions, particularly within target classes that recognize planar, heteroaromatic systems. Handling & Storage: For research purposes only. Store in a cool, dry place under an inert atmosphere . Researchers should handle with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B12835353 2-fluoro-1H-pyrrolo[3,2-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

2-fluoro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H5FN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H

InChI Key

HARCLHZFTRRWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)F)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 1h Pyrrolo 3,2 B Pyridine

Regioselective Fluorination Approaches to the Pyrrolo[3,2-b]pyridine Scaffold

Palladium-Catalyzed Fluorination Reactions

The direct introduction of fluorine onto a heterocyclic core via palladium catalysis represents a frontier in synthetic methodology. While general methods for the Pd-catalyzed fluorination of arylboronic acids and aryl triflates have been developed, their application to electron-rich heterocyclic systems can be challenging. nih.gov Historically, metal-catalyzed fluorination of arylboronic acid derivatives had not been reported until the development of a palladium-catalyzed method that proceeds through a single-electron-transfer (S.E.T.) pathway. nih.gov This process often involves a Pd(III) intermediate and utilizes electrophilic fluorine sources like Selectfluor®. nih.gov

However, reports indicate that this palladium-catalyzed fluorination can be ineffective for certain heterocycles. nih.gov Consequently, alternative strategies are often employed for the synthesis of fluorinated azaindoles. One such approach involves a lithium-halogen exchange on a protected bromo-pyrrolopyridine precursor, followed by trapping the resulting lithiated species with an electrophilic fluorine reagent such as N-fluorobenzenesulfonimide (NFSI). acs.org For the synthesis of the isomeric 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a route starting from 1H-pyrrolo[2,3-b]pyridine N-oxide was developed, featuring either a Balz-Schiemann reaction or a lithium-halogen exchange followed by fluorination. acs.org These indirect methods highlight the current challenges in applying direct palladium-catalyzed C-H or C-X fluorination to this specific scaffold.

Cross-Coupling Strategies in the Synthesis of Substituted 2-Fluoro-1H-pyrrolo[3,2-b]pyridine

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound core, allowing for the introduction of a wide range of substituents. These reactions are typically performed on halo-substituted precursors, where the reactivity of the C-X bond (I > Br > Cl) often dictates the regioselectivity of the coupling. researchgate.net

The Suzuki–Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrrolopyridine scaffold. A common strategy involves the chemoselective coupling at a specific position of a di-halogenated intermediate. For instance, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key step is the selective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.govmdpi.com This selectivity is driven by the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the palladium-catalyzed oxidative addition step. researchgate.netnih.gov

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. Systems based on Pd₂(dba)₃ or Pd(PPh₃)₄ have proven effective for these transformations. nih.govtandfonline.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyrrolopyridine Scaffolds

Starting Material Boronic Acid Catalyst / Ligand Base Solvent Product Yield Ref
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-dioxane/water 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine - nih.gov
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-dioxane/water 4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine 68-71% nih.gov
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (4-(Hydroxymethyl)phenyl)boronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-dioxane/water (4-(4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol - nih.gov

SEM: [2-(trimethylsilyl)ethoxy]methyl

The Buchwald–Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of primary and secondary amines onto the pyrrolopyridine ring. ntnu.no This reaction is often used in sequence with other cross-coupling reactions. For example, following a selective Suzuki coupling at the C-2 position of 2-iodo-4-chloropyrrolopyridine, a subsequent Buchwald–Hartwig amination can be performed at the C-4 position to install an amino substituent. nih.govmdpi.com

The success of this transformation is highly dependent on the ligand used, with bulky, electron-rich phosphine (B1218219) ligands such as RuPhos being particularly effective. nih.govmdpi.com Microwave-assisted protocols have also been developed to facilitate selective amination on dihalopyridine precursors, often allowing for the use of milder bases and significantly reducing reaction times. researchgate.net The choice of protecting group on the pyrrole (B145914) nitrogen is also crucial for the success of the amination step. nih.gov

Table 2: Buchwald-Hartwig Amination Conditions for Functionalizing Pyrrolopyridine Intermediates

Starting Material Amine Catalyst / Ligand Base Product Yield Ref
4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (R)-1-phenylethanamine Pd(OAc)₂ / RuPhos - 4-amino-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine derivative 74% mdpi.com
4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (R)-1-phenylethanamine Pd(OAc)₂ / RuPhos - 4-amino-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine derivative 76% mdpi.com

SEM: [2-(trimethylsilyl)ethoxy]methyl

The Sonogashira coupling provides a reliable method for the introduction of alkyne functionalities onto the this compound scaffold through the palladium- and copper-co-catalyzed reaction of a halo-substituted precursor with a terminal alkyne. mdpi.com This reaction is valuable for creating intermediates that can be further elaborated or for introducing the alkynyl group as a key pharmacophore.

For successful Sonogashira coupling, bromo- or iodo-substituted pyrrolopyridines are typically required as the chloro-analogues are less reactive. researchgate.net The reaction has been used to synthesize compounds such as 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine and is also a key component in tandem reactions for building the heterocyclic core itself. mdpi.comacs.org

Table 3: Examples of Sonogashira Coupling for Alkynylation of Pyrrolopyridines

Starting Material Alkyne Catalyst System Base/Solvent Product Ref
4-amino-2-bromo-5-iodopyridine Various terminal alkynes Pd-catalyst Base-catalyzed ring closure 1H-pyrrolo[3,2-c]pyridine core acs.org
5-bromo-1H-pyrrolo[2,3-b]pyridine derivative Terminal alkynes Pd(dppf)Cl₂, CuI - 5-alkynyl-1H-pyrrolo[2,3-b]pyridine derivative mdpi.com

Tandem and Cascade Reaction Sequences for Scaffold Assembly

Tandem and cascade reactions offer an elegant and efficient approach to constructing the complex pyrrolopyridine scaffold by combining multiple bond-forming events in a single pot, thereby reducing the number of synthetic steps and purification procedures.

A notable example is a domino approach used to synthesize the related 1H-pyrrolo[3,2-c]pyridine core. acs.org This strategy involves an initial palladium-mediated Sonogashira coupling between an appropriately substituted 4-amino-2-bromo-5-iodopyridine and a terminal alkyne. The resulting intermediate then undergoes a base-catalyzed ring closure in a "domino" fashion to generate the bicyclic pyrrolopyridine system. acs.org Another efficient method involves the annulation of a pyridine (B92270) ring onto a pre-existing aminopyrrole moiety. For example, the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with various fluorinated 1,3-biselectrophiles in boiling acetic acid leads to the formation of fluorinated pyrrolo[2,3-b]pyridines. sorbonne-universite.fr These multicomponent reactions represent a powerful strategy for the rapid assembly of the core heterocyclic structure. ajol.info

Protecting Group Strategies and Deprotection Challenges in Complex Synthesis

The use of protecting groups, particularly on the pyrrole nitrogen, is essential in the multi-step synthesis of functionalized 2-fluoro-1H-pyrrolo[3,2-b]pyridines. These groups are employed to prevent unwanted side reactions, such as the lithiation at the C-2 position during metal-halogen exchange, or to enhance the yield and selectivity of subsequent cross-coupling reactions. acs.orgacs.org

Commonly used protecting groups for the pyrrole nitrogen include the trimethylsilylethoxymethyl (SEM) group, the tert-butyloxycarbonyl (Boc) group, and the triisopropylsilyl (TIPS) group. acs.orgnih.govacs.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its eventual removal.

Deprotection, however, can present significant challenges. The removal of the SEM group, for instance, has been reported to be problematic. nih.govresearchgate.net Under certain conditions, the release of formaldehyde (B43269) during SEM deprotection can lead to undesired side reactions, including the formation of complex tricyclic eight-membered ring systems. nih.govresearchgate.net The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), while silyl (B83357) groups like TIPS are removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgacs.org Careful selection of the protecting group and optimization of deprotection conditions are critical for the successful synthesis of the final target molecules.

Table 4: Protecting Groups in Pyrrolopyridine Synthesis

Protecting Group Application Context Deprotection Reagent/Conditions Challenges Ref
SEM Protection of pyrrole N-1 during Suzuki and Buchwald-Hartwig couplings. Acidic or fluoride-based conditions. Formation of complex side products due to formaldehyde release. nih.govresearchgate.net
Boc Protection of pyrrole N-1 to improve yield in C-6 amination. Trifluoroacetic acid (TFA). Generally clean, but requires acidic conditions. acs.org

| TIPS | Protection of pyrrole N-1 to prevent lithiation at C-2 during halogen-lithium exchange. | Tetrabutylammonium fluoride (TBAF). | Requires fluoride source; potential for silicon-based byproducts. | acs.org |

Reactivity and Chemical Transformations of 2 Fluoro 1h Pyrrolo 3,2 B Pyridine

Site-Specific Functionalization of the Pyrrole (B145914) Ring (C-3 and N-1 Positions)

The pyrrole moiety of the 2-fluoro-1H-pyrrolo[3,2-b]pyridine scaffold is electron-rich, making it susceptible to reactions at the nitrogen (N-1) and the adjacent carbon (C-3). The fluorine atom at C-2 is expected to modulate the reactivity of these positions through its electron-withdrawing inductive effect.

Electrophilic Substitution Reactions on the Pyrrole Ring

Electrophilic substitution is a characteristic reaction of the pyrrole ring. In the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the C-3 position is the most electron-rich and, therefore, the primary site for electrophilic attack. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the reviewed literature, the general principles of reactivity for the broader class of pyrrolopyridines suggest that the C-3 position would be the preferred site for such reactions. For related compounds like 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, electrophilic aromatic substitution has been demonstrated.

Table 1: Potential Electrophilic Substitution Reactions (Note: This table is based on general reactivity patterns of related heterocycles, as specific examples for this compound are not available in the reviewed literature.)

Reaction TypeReagent ExamplePotential Product (at C-3)
BrominationN-Bromosuccinimide (NBS)3-Bromo-2-fluoro-1H-pyrrolo[3,2-b]pyridine
NitrationNitric acid/Sulfuric acid2-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Friedel-Crafts AcylationAcetyl chloride/AlCl₃1-(2-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrole ring (N-1) possesses a lone pair of electrons and can act as a nucleophile, readily undergoing alkylation or acylation. These reactions are fundamental for introducing substituents that can modulate the compound's physical properties and biological activity. For instance, N-alkylation is a common strategy in the development of kinase inhibitors to explore the binding pocket of the target enzyme. While specific protocols for this compound are not detailed, general conditions often involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like DMF or THF, followed by the addition of an alkyl or acyl halide. The synthesis of related N-methylated pyrrolo[3,2-b]pyridines has been documented as being inactive in certain biological assays, highlighting the importance of the N-H bond for activity in some contexts. nih.gov

Functionalization of the Pyridine (B92270) Ring (C-4, C-5, C-6, C-7 Positions)

The pyridine ring is electron-deficient compared to the pyrrole ring, which dictates a different set of strategies for its functionalization. The presence of the nitrogen atom deactivates the ring toward electrophilic attack but makes it susceptible to nucleophilic substitution and metalation reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic rings, such as pyridine. libretexts.orgyoutube.com This strategy requires the presence of a good leaving group, typically a halogen, on the pyridine ring. The synthesis of halogenated (e.g., chloro, bromo) precursors of this compound would be the first step. Subsequently, these halogenated intermediates could react with various nucleophiles (amines, alcohols, thiols) to introduce a wide range of functional groups. For example, the displacement of a chlorine atom from 1-chloro-2,4-dinitrobenzene (B32670) occurs readily, and similar reactivity is seen in activated heterocyclic systems. libretexts.org In the context of related pyrrolopyridines, nucleophilic displacement of a 4-substituent on 4-chloro-1H-pyrrolo[2,3-b]pyridine with phenolates has been reported. researchgate.net

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic rings. It involves the use of a directing group to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a metalated intermediate that can be trapped with an electrophile. For pyrrolopyridine systems, the pyrrole anion itself can act as a directing group. uni-muenchen.de However, the application of DoM to this compound has not been specifically described in the literature reviewed. The regioselectivity of such a reaction would be influenced by the directing ability of the pyrrole nitrogen versus the pyridine nitrogen and the electronic effects of the C-2 fluorine atom.

Late-Stage Functionalization via C-H Activation

Transition-metal-catalyzed C-H activation has become a premier strategy for modifying complex molecules in the later stages of a synthetic sequence. This approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for instance, has been used for the synthesis of complex N-doped polycyclic heteroaromatic compounds derived from dibromopyridines. mdpi.com While a powerful tool, the application of late-stage C-H activation to specifically functionalize the pyridine ring of this compound is not documented in the available literature. The challenge would be to achieve high regioselectivity among the various C-H bonds on both the pyridine and pyrrole rings.

Transformations Involving the Fluorine Atom

The fluorine atom at the C2 position is central to the reactivity of the molecule, influencing where reactions occur and participating directly in key transformations.

The primary role of the fluorine atom in this compound is to activate the carbon to which it is attached, making it highly electrophilic. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect creates a significant partial positive charge on the C2 carbon. This electronic feature directs the regioselectivity of nucleophilic attacks to this specific position.

In the pyrrolo[3,2-b]pyridine system, the pyridine ring is inherently electron-deficient, which already makes the fused ring system susceptible to nucleophilic attack. The addition of a fluorine atom at C2 further enhances this susceptibility, making this position the most probable site for nucleophilic substitution reactions.

In the context of Nucleophilic Aromatic Substitution (SNAr) reactions, the fluorine atom serves as an excellent leaving group. This is somewhat counterintuitive, as fluoride (B91410) is a poor leaving group in aliphatic SN2 reactions due to the strength of the carbon-fluorine bond. However, the mechanism of SNAr is different and proceeds in a stepwise fashion (addition-elimination).

Nucleophile TypeExample NucleophilePotential Product ClassReaction Conditions
O-NucleophilesAlkoxides (e.g., NaOMe), Phenoxides2-Alkoxy/Aryloxy-1H-pyrrolo[3,2-b]pyridinesTypically requires a base (e.g., KOtBu, NaOH) and heat in a polar aprotic solvent like DMSO. rsc.org
N-NucleophilesPrimary/Secondary Amines (e.g., Piperidine, Morpholine), Anilines2-Amino-1H-pyrrolo[3,2-b]pyridine DerivativesOften proceeds with heat in solvents like PEG400 or DMSO, sometimes without an additional base. mdpi.com
S-NucleophilesThiolates (e.g., NaSPh)2-(Arylthio)-1H-pyrrolo[3,2-b]pyridinesGenerally requires a base to deprotonate the thiol and a polar solvent.

Ring Expansion and Ring Contraction Reactions Leading to Analogues

The pyrrolopyridine scaffold can be induced to undergo skeletal rearrangements to form different heterocyclic systems.

Ring Expansion: Ring expansion reactions of pyrrolopyridine derivatives have been observed under specific conditions. For instance, haloform reactions involving 2-aryl-1H-pyrrolo[3,2-b]pyridine derivatives can lead to unexpected ring expansion products. A related reaction on the isomeric 2-phenyl-1H-pyrrolo[2,3-b ]pyridine scaffold with chloroform (B151607) and aqueous sodium hydroxide (B78521) at reflux temperatures was shown to induce a ring expansion, yielding a 1,8-naphthyridine. rsc.org Another study demonstrated that 3-substituted 1H-pyrrolo[2,3-b ]pyridin-2(3H)-one derivatives react with azides to provide 3- and 4-amino-naphthyridin-2(1H)-one derivatives via a cycloaddition-ring expansion pathway. nih.gov These examples highlight a potential reactivity pathway for the this compound core to be converted into larger, bicyclic nitrogen-containing heterocycles.

Ring Contraction: While less common for the pyrrolopyridine system itself, general methods for the ring contraction of pyridines have been developed. A notable example is a photo-promoted reaction of pyridines with silylborane, which affords pyrrolidine (B122466) derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This reaction proceeds via a 2-silyl-1,2-dihydropyridine intermediate. nih.gov Although this method has not been specifically reported for this compound, it represents a potential, albeit likely challenging, strategy for skeletal rearrangement to smaller ring systems.

TransformationReaction TypeReactantsResulting Scaffold
Ring ExpansionHaloform Reaction2-Aryl-1H-pyrrolo[3,2-b]pyridine, Chloroform, BaseExpanded Heterocycles (e.g., Naphthyridines) rsc.org
Ring ContractionPhotochemical RearrangementPyridine, SilylboranePyrrolidine derivatives nih.gov

Stereoselective Transformations and Chiral Auxiliary Applications

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. This can be achieved by using chiral auxiliaries—chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are removed.

Despite the importance of asymmetric synthesis, a review of the scientific literature indicates a lack of specific examples where this compound is either the subject of a stereoselective transformation or is itself used as a chiral auxiliary. While stereoselective reactions have been reported for other heterocyclic systems, such as the m-CPBA epoxidation of cyclic allylic amines, this area remains unexplored for this particular fluorinated azaindole. acs.org The development of stereoselective reactions involving this scaffold could be a valuable area for future research.

Computational Chemistry Investigations of 2 Fluoro 1h Pyrrolo 3,2 B Pyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. For the parent compound, 7-azaindole (B17877), DFT calculations have established the energies of these orbitals. The introduction of a highly electronegative fluorine atom at the 2-position of the pyrrole (B145914) ring in 2-fluoro-1H-pyrrolo[3,2-b]pyridine is expected to have a pronounced inductive effect. This will likely lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels. Consequently, the HOMO-LUMO energy gap may be altered, which in turn affects the molecule's kinetic stability and its UV-Vis absorption characteristics.

Table 1: Predicted Frontier Orbital Energies

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
1H-pyrrolo[3,2-b]pyridine (7-azaindole) -5.8 to -6.2 (calculated) -0.8 to -1.2 (calculated) ~5.0 (calculated)
This compound Predicted Lower Predicted Lower Predicted to be Similar or Slightly Larger

The electrostatic potential surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 7-azaindole, the EPS map shows a negative potential around the pyridine (B92270) nitrogen (N7), indicating its basicity, and a positive potential around the pyrrole N-H group, indicating its acidity. pnas.org The introduction of the fluorine atom at the 2-position is anticipated to withdraw electron density from the pyrrole ring, making the C2 position more electron-deficient. This would be visualized as a more positive or less negative region on the EPS map near the fluorine atom. The negative potential at the N7 position is likely to be slightly reduced due to this inductive withdrawal.

Quantum chemical descriptors derived from DFT calculations, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. Chemical hardness is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. The introduction of the fluorine atom is expected to slightly increase the hardness of this compound compared to 7-azaindole. The electrophilicity index, which measures the ability of a molecule to accept electrons, is predicted to increase due to the electron-withdrawing nature of fluorine.

Table 2: Predicted Quantum Chemical Descriptors

Compound Chemical Hardness (η) Chemical Softness (S) Electrophilicity Index (ω)
1H-pyrrolo[3,2-b]pyridine (7-azaindole) ~2.5 (calculated) ~0.4 (calculated) Moderate (calculated)
This compound Predicted Higher Predicted Lower Predicted Higher

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for calculating the excited-state properties of molecules, including their UV-Vis absorption spectra. TDDFT calculations on 7-azaindole have shown good agreement with experimental spectra. mdpi.comaip.orgresearchgate.net For this compound, TDDFT would predict the energies of electronic transitions. The fluorination at the 2-position is expected to cause a slight hypsochromic (blue) shift in the absorption maxima compared to 7-azaindole due to the stabilization of the ground state by the electron-withdrawing fluorine atom.

Table 3: Predicted UV-Vis Absorption Maxima

Compound Predicted λmax (nm) Predicted Transition Character
1H-pyrrolo[3,2-b]pyridine (7-azaindole) ~280-300 π-π*
This compound ~270-290 π-π*

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments. While the core bicyclic structure is rigid, MD simulations can explore the rotational freedom of substituents and the dynamics of hydrogen bonding with solvent molecules or biological targets. For 7-azaindole, MD simulations have been instrumental in studying the dynamics of proton transfer in its dimer and solvated clusters. aip.orgresearchgate.netaip.org For the 2-fluoro derivative, MD simulations could be used to investigate how the fluorine atom influences the strength and geometry of hydrogen bonds, which is crucial for its potential role as a kinase inhibitor. The fluorine atom may participate in non-covalent interactions, such as halogen bonding, which could be explored through MD.

Reaction Mechanism Studies and Transition State Analysis

Computational studies have extensively investigated the mechanism of excited-state proton transfer in 7-azaindole dimers and solvated clusters, a process of significant fundamental interest. aip.orgnih.govbarbatti.orgresearchgate.netbohrium.combohrium.comcore.ac.uk These studies have characterized the transition states and intermediates involved in both concerted and stepwise proton transfer pathways. For this compound, computational methods could be employed to study how the fluorine atom affects the energetics of these reaction pathways. The inductive effect of fluorine would likely alter the acidity of the N-H proton and the basicity of the pyridine nitrogen, thereby influencing the thermodynamics and kinetics of proton transfer. DFT calculations could be used to locate the transition state structures and calculate the activation barriers for such processes, providing a detailed understanding of the reaction mechanism at a molecular level.

In Silico Screening and Ligand-Protein Docking for Target Interaction Prediction

In silico screening and ligand-protein docking are powerful computational techniques that predict the binding affinity and mode of interaction between a small molecule and a protein target. These methods are instrumental in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. For fluorinated pyrrolopyridine derivatives, these computational approaches have been pivotal in identifying and optimizing inhibitors for a range of therapeutic targets.

Molecular docking simulations have been instrumental in elucidating the binding modes of various derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold. For instance, derivatives of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have been identified as potent inhibitors of the influenza A virus PB2 protein. nih.gov Molecular docking studies were crucial in predicting the binding interactions of the most potent compound in this series. nih.gov

In the realm of cancer therapy, computational methods have guided the design of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of several key kinases. Docking studies have been performed on derivatives targeting the fibroblast growth factor receptor (FGFR), a critical player in various cancers. rsc.orgrsc.org These in silico models help to rationalize the structure-activity relationships and guide the optimization of lead compounds. Similarly, docking simulations have supported the development of 1H-pyrrolo[2,3-b]pyridine analogues as antiproliferative agents, with the computational results corroborating the experimental findings. researchgate.net

Furthermore, in silico studies have been applied to derivatives targeting Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3), both significant targets in the treatment of hematological malignancies. researchgate.netnih.gov These computational investigations, encompassing quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations, have provided deep insights into the molecular determinants of inhibitory activity. researchgate.net

The following table summarizes the findings from various in silico screening and docking studies on fluorinated derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, a close isomer of the titular compound.

Compound/SeriesTarget ProteinKey Findings from In Silico Studies
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivativesInfluenza A virus PB2 proteinMolecular docking predicted the binding mode of the most potent inhibitor. nih.gov
3-(3-fluorophenyl)-5-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridineDual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)Selected as a top candidate for synthesis based on docking score and predicted hinge hydrogen bond interactions. acs.org
1H-pyrrolo[2,3-b]pyridine derivativesFibroblast growth factor receptor (FGFR)Structure-based design and docking studies guided the development of potent inhibitors. rsc.orgrsc.org
Pyrrolo[2,3-b]pyridine analoguesDNAMolecular docking simulations supported the understanding of their antiproliferative activity. researchgate.net
Pyrrolo[2,3-b]pyridine derivativesBruton's tyrosine kinase (BTK)QSAR, molecular docking, and molecular dynamics studies were used to understand inhibitor binding and activity. researchgate.net
1H-pyrrolo[2,3-b]pyridine derivativesFms-like tyrosine kinase 3 (FLT3)Computational design was used to develop inhibitors for acute myeloid leukemia. nih.gov

These examples underscore the critical role of computational chemistry in modern drug discovery. While specific data for this compound is emerging, the extensive research on its isomers provides a strong foundation for future in silico investigations to unlock its therapeutic potential.

Strategic Importance and Applications in Medicinal Chemistry Research

2-Fluoro-1H-pyrrolo[3,2-b]pyridine as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The parent 1H-pyrrolo[3,2-b]pyridine ring system, an isomer of azaindole, is considered a valuable scaffold in medicinal chemistry. Azaindoles are often used as bioisosteric replacements for indoles, a core structure found in numerous biologically active compounds. acs.org The introduction of a nitrogen atom into the indole (B1671886) scaffold can lead to improved solubility, altered metabolic profiles, and new hydrogen bonding opportunities.

The 1H-pyrrolo[3,2-b]pyridine core, in particular, has been successfully employed in the development of selective negative allosteric modulators (NAMs) for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. acs.org The strategic value of this scaffold is further enhanced by the introduction of a fluorine atom. The presence of fluorine at the 2-position of the pyrrole (B145914) ring can significantly influence the molecule's properties. Fluorine's high electronegativity can alter the electron distribution of the heterocyclic system, potentially enhancing binding interactions with target proteins. Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the metabolic stability of drug candidates. acs.org The planar structure of the fused pyrrole and pyridine (B92270) rings can facilitate stacking interactions with aromatic residues in protein binding sites. cymitquimica.com Therefore, the this compound motif is not just a structural variant but a strategically designed scaffold for optimizing drug-like properties.

Rational Drug Design Approaches Incorporating the this compound Core

Rational drug design leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. The this compound scaffold is well-suited for such approaches due to its synthetic tractability and the predictable effects of fluorination.

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or improve biological activity. This approach can lead to new intellectual property, improved physicochemical properties, and novel structure-activity relationships.

While direct examples of scaffold hopping to yield this compound are not extensively documented, the principle can be illustrated by related pyrrolopyridine isomers. For instance, a scaffold-hopping experiment from a previously reported PDE4B inhibitor led to the identification of a novel and potent series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov In this study, moving from a benzimidazole (B57391) to a pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency. nih.gov

Similarly, one could envision a rational design strategy where the this compound core is used to replace other known kinase inhibitor scaffolds, such as pyrazolo[3,4-b]pyridines or even the parent indole. The 1H-pyrrolo[3,2-b]pyridine scaffold itself has been identified as a bioisostere of 1H-pyrazolo[3,4-b]pyridine in the development of TBK1 inhibitors, where both scaffolds showed equivalent activity, indicating they could play a similar anchoring role in the kinase hinge region. tandfonline.com The addition of the 2-fluoro substituent would be a subsequent optimization step to enhance potency or improve pharmacokinetic properties.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. u-tokyo.ac.jpnih.gov The 1H-pyrrolo[3,2-b]pyridine scaffold is a classic bioisostere of indole. The pyrrole NH group can act as a hydrogen bond donor, similar to the indole NH, while the pyridine nitrogen introduces a hydrogen bond acceptor site, which can fundamentally alter target interaction and selectivity profiles.

The substitution of hydrogen with fluorine is one of the most common and effective monovalent bioisosteric replacements. u-tokyo.ac.jp The fluorine atom is similar in size to a hydrogen atom, but its electronic properties are vastly different. In the context of the this compound scaffold, the pyrrole ring can be seen as a bioisosteric replacement for a phenolic hydroxyl group, due to the ability of the pyrrole NH to form hydrogen bonds with a common acceptor on a receptor. u-tokyo.ac.jp The introduction of the 2-fluoro atom serves to fine-tune the electronic and metabolic characteristics of this bioisosteric unit. This strategy has been successfully applied in various contexts; for example, replacing a hydrogen with a fluorine at specific positions in inhibitor scaffolds has been shown to boost activity and enhance selectivity. nih.govdundee.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. These studies systematically modify the chemical structure to understand the effect of each change on the biological activity.

While specific SAR data for this compound is limited, valuable insights can be drawn from studies on the parent 1H-pyrrolo[3,2-b]pyridine scaffold, particularly in its development as GluN2B NAMs. acs.org In this series, various substituents were explored at different positions of the scaffold to optimize potency and pharmacokinetic properties.

For example, SAR studies on related pyrrolopyridine isomers have shown that the nature and position of substituents have a profound impact on activity. In a series of 1H-pyrrolo[3,2-c]pyridine derivatives developed as anticancer agents, the introduction of electron-donating groups like methyl or methoxy (B1213986) on an aryl ring substituent generally led to an increase in antiproliferative activity, whereas electron-withdrawing groups like fluorine decreased activity. tandfonline.com In another study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, introducing a trifluoromethyl group at the 5-position was beneficial for activity. nih.govrsc.org These findings highlight that the electronic and steric properties of substituents are key determinants of biological potency.

The table below summarizes hypothetical SAR trends for this compound derivatives, based on findings from related scaffolds.

PositionSubstituent TypeGeneral Effect on In Vitro ActivityRationale / Example
N-1 (Pyrrole) Small Alkyl (e.g., Methyl)May increase or decrease activityN-methylation can block H-bond donation, which may be detrimental, but can also improve cell permeability. u-tokyo.ac.jp
C-3 Aromatic/Heteroaromatic AmidesEssential for activityForms key interactions with the target protein, as seen in GluN2B modulators. acs.org
C-6 (Pyridine) Hydrogen Bond AcceptorsCan increase potencyPotential for additional interaction with the target protein.
C-7 (Pyridine) Small, polar groupsMay improve propertiesCan enhance solubility and fine-tune electronic properties.

This table is illustrative and based on data from related pyrrolopyridine scaffolds.

The position of a fluorine atom on a heterocyclic scaffold is critical and can dramatically alter a compound's biological profile. Placing the fluorine at the 2-position of the 1H-pyrrolo[3,2-b]pyridine ring directly modifies the electronics of the pyrrole moiety. This can influence the acidity of the N-H proton and the hydrogen bonding capabilities of the entire scaffold.

In medicinal chemistry, the strategic placement of fluorine is often used to block metabolic hydroxylation. acs.org The 2-position of a pyrrole ring can be susceptible to oxidation by cytochrome P450 enzymes. Introducing a fluorine atom at this position can prevent such metabolism, thereby increasing the compound's metabolic stability.

Comparing the 2-fluoro isomer with other positional isomers reveals the importance of fluorine placement. For instance, a series of PB2 inhibitors were developed based on a 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl skeleton, demonstrating the utility of fluorination on the pyridine ring portion of the scaffold. nih.gov In another example, 6-fluoro-1H-pyrrolo[3,2-b]pyridine is noted as a valuable scaffold, suggesting that fluorination at the 6-position also confers desirable properties. cymitquimica.com The differential effects are due to the distinct electronic environments of each position. A fluorine at the 2-position primarily impacts the pyrrole ring, while a fluorine at the 5-, 6-, or 7-position would more directly influence the pyridine ring's basicity and interaction potential.

The table below illustrates the potential impact of fluorine placement on the properties of a 1H-pyrrolo[3,2-b]pyridine scaffold.

Fluorine PositionPredicted Primary EffectPotential Impact on Target Affinity & Selectivity
2-Position Modulates pyrrole ring electronics; blocks C-2 metabolism.Can alter H-bonding geometry of the N-H group; may enhance binding by preventing unfavorable interactions or by favorable electrostatic interactions.
3-Position Blocks a common site for substitution; modulates pyrrole electronics.Would likely interfere with the attachment of key pharmacophoric groups necessary for activity.
6-Position Modulates pyridine ring electronics (pKa). cymitquimica.comCan influence long-range electrostatic interactions and alter the optimal geometry for binding. May impact selectivity between related targets.
7-Position Modulates pyridine ring electronics (pKa) and H-bonding potential of N-5.Similar to 6-fluoro, can fine-tune the basicity and interaction profile of the pyridine ring.

This table is illustrative and based on general medicinal chemistry principles and data from related compounds.

In Vitro Biological Profiling of this compound Analogues

Analogues of this compound have demonstrated significant inhibitory activity against various enzymes, particularly kinases and phosphodiesterases, which are crucial targets in oncology and inflammatory diseases.

Kinase Inhibition: The pyrrolo[3,2-b]pyridine core is a recognized scaffold for developing potent kinase inhibitors. google.comgoogle.com For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been developed as potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint in cancer cells. nih.gov Optimization of a high-throughput screening hit led to compounds with significant improvements in metabolic stability and membrane permeability. acs.org Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors. rsc.org One such derivative, compound 4h , exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. rsc.org Furthermore, p38 kinase, a key enzyme in the inflammatory response, has been effectively targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. acs.org

Phosphodiesterase Inhibition: The this compound scaffold is a key component in the development of phosphodiesterase 4B (PDE4B) inhibitors. PDE4B is a critical regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and is a validated target for treating inflammatory and central nervous system (CNS) diseases. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives showed moderate to good inhibition against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. nih.gov Compound 11h from this series was identified as a potent and selective PDE4B inhibitor. nih.gov

Enzyme Inhibition Data for this compound Analogues and Related Isomers
Compound/Analogue SeriesTarget EnzymeKey FindingsIC50/EC50 Values
1H-pyrrolo[3,2-c]pyridine derivativesMPS1 KinasePotent and selective inhibition. nih.gov Improved metabolic stability and permeability. acs.orgBiochemical IC50 = 0.025 µM (for initial hit) acs.org
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR1, FGFR2, FGFR3Potent inhibitory activity against multiple FGFRs. rsc.orgFGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM rsc.org
1H-pyrrolo[2,3-b]pyridine derivativesp38 KinaseSignificant inhibition of p38 kinase activity. acs.orgIC50 = 9 nM (for compound 1 against immunoprecipitated p38) acs.org
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BModerate to good inhibitory activity. nih.gov0.11 - 1.1 µM nih.gov
Compound 11h (1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative)PDE4BPotent and selective PDE4B preferring inhibitor. nih.govNot explicitly stated, but identified as a lead compound. nih.gov

The versatility of the pyrrolopyridine scaffold extends to its interaction with various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

GPCRs: Derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated as selective negative allosteric modulators (NAMs) of the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is a ligand-gated ion channel that shares some structural and functional similarities with GPCRs in terms of allosteric modulation. nih.govacs.org These modulators are of interest for treating CNS disorders. nih.gov Optimization efforts focused on improving brain penetration and reducing off-target effects. acs.org

Ion Channels: While direct modulation of ion channels by this compound itself is not extensively documented in the provided context, the lead optimization of GluN2B NAMs containing the 1H-pyrrolo[3,2-b]pyridine core involved efforts to decrease hERG channel binding, a critical safety parameter in drug development. nih.govacs.org

Receptor Binding and Modulation Data for 1H-pyrrolo[3,2-b]pyridine Analogues
Analogue SeriesTarget ReceptorActivityKey Findings
1H-pyrrolo[3,2-b]pyridine derivativesGluN2B (NMDA Receptor)Negative Allosteric Modulators (NAMs)Good in vitro potency and potential for treating CNS disorders. nih.govacs.org
1H-pyrrolo[3,2-b]pyridine derivativeshERG ChannelBinding (Undesirable)Lead optimization aimed to reduce hERG binding. nih.govacs.org

Cell-based assays are crucial for confirming that the biochemical activity of a compound translates into a functional effect within a cellular context. promegaconnections.com

For kinase inhibitors, cell-based assays measure the inhibition of substrate phosphorylation, which directly reports on the activity of the target kinase. promegaconnections.com For example, inhibitors of MPS1 based on the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated excellent translation from in vitro biochemical potency to cell-based potency, as measured by the inhibition of MPS1 autophosphorylation. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR not only inhibited the proliferation of breast cancer cells but also induced apoptosis and inhibited cell migration and invasion in vitro. rsc.org

In the context of PDE4B inhibitors, cell-based assays have been used to measure the inhibition of TNF-α release from macrophages stimulated with pro-inflammatory agents, confirming the anti-inflammatory potential of these compounds. nih.gov For GluN2B NAMs, cell-based calcium mobilization assays are used to determine their potency. nih.gov Furthermore, NanoBRET target engagement assays have been employed to confirm that compounds penetrate the cell membrane and bind to their intracellular targets with high potency. nih.gov

Cell-Based Assay Data for Pyrrolopyridine Analogues
Analogue Series/CompoundCell-Based AssayKey FindingsEndpoint Measured
1H-pyrrolo[3,2-c]pyridine derivativesMPS1 Autophosphorylation AssayExcellent translation from biochemical to cellular potency. nih.govInhibition of MPS1 phosphorylation
1H-pyrrolo[2,3-b]pyridine derivative 4h Cancer Cell Proliferation, Apoptosis, Migration, and Invasion AssaysInhibited proliferation, induced apoptosis, and reduced migration and invasion of breast cancer cells. rsc.orgCell viability, apoptosis markers, cell movement
1H-pyrrolo[2,3-b]pyridine-2-carboxamide 11h TNF-α Release Assay (in macrophages)Significantly inhibited TNF-α release. nih.govTNF-α concentration
1H-pyrrolo[3,2-b]pyridine derivativesCalcium Mobilization AssayDetermined in vitro potency as GluN2B NAMs. nih.govIntracellular calcium levels
ALK1/2 inhibitorsNanoBRET Target Engagement AssayConfirmed efficient cell penetration and high-potency target binding. nih.govEC50 values for target binding

Considerations for Lead Optimization and Preclinical Development (Focus on In Vitro Parameters)

A critical aspect of drug development is ensuring that a compound has favorable metabolic stability to achieve sufficient exposure in the body. The fluorine atom in this compound is often introduced to enhance metabolic stability.

Metabolic Stability: In vitro assays using liver microsomes are standard for assessing metabolic stability. For example, in the development of 1H-pyrrolo[3,2-b]pyridine-based GluN2B NAMs, analogues were optimized to reduce metabolic turnover in both human and rat liver microsomes. nih.govacs.org Similarly, for 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1, efforts were made to improve metabolic stability in mouse and human liver microsomes. acs.org

Cytochrome P450 (CYP) Inhibition: It is also crucial to evaluate a compound's potential to inhibit major CYP enzymes to avoid drug-drug interactions. researchgate.net During the optimization of GluN2B NAMs, many analogues showed significant inhibition of CYP2C9, CYP2C19, and CYP1A2. nih.gov Subsequent modifications aimed to mitigate this inhibition. nih.gov In another study, a promising FGFR kinase inhibitor showed favorable metabolic properties with inhibition of five major CYPs being less than 50% at a 10 µM concentration. mdpi.com

In Vitro Metabolic Stability and CYP Inhibition Data for Pyrrolopyridine Analogues
Analogue Series/CompoundIn Vitro SystemParameterKey Findings
1H-pyrrolo[3,2-b]pyridine GluN2B NAMsHuman and Rat Liver MicrosomesMetabolic TurnoverOptimization efforts aimed to reduce turnover. nih.govacs.org
1H-pyrrolo[3,2-b]pyridine GluN2B NAMsRecombinant CYP EnzymesCYP InhibitionInhibition of CYP2C9, CYP2C19, and CYP1A2 was observed and addressed during optimization. nih.gov
1H-pyrrolo[3,2-c]pyridine MPS1 InhibitorsMouse and Human Liver MicrosomesMetabolic StabilityImproved stability was a key optimization goal. acs.org
5H-pyrrolo[2,3-b]pyrazine FGFR InhibitorHuman Liver Microsomes and Recombinant CYP EnzymesMetabolic Stability and CYP InhibitionExcellent metabolic stability and low CYP inhibition (<50% at 10 µM). mdpi.com

For a drug to be orally bioavailable, it must be able to permeate the intestinal membrane. In vitro models like the Caco-2 cell permeability assay are the "gold standard" for predicting human intestinal absorption. researchgate.net

In the development of MPS1 inhibitors, a 1H-pyrrolo[3,2-c]pyridine analogue showed improved passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) and no efflux in Caco-2 cells, which was consistent with its increased lipophilicity. acs.org Conversely, another analogue in the same series had compromised passive permeability and increased efflux in the Caco-2 assay. acs.org For GluN2B NAMs, optimization efforts focused on improving permeability, in part by modifying the core structure to a 1H-pyrrolo[3,2-b]pyridine, which resulted in a more soluble and potentially more brain-penetrant compound. nih.gov The MDCK-MDR1 assay was also used to assess efflux mechanisms. nih.gov

In Vitro Permeability and Absorption Prediction Data for Pyrrolopyridine Analogues
Analogue Series/CompoundIn Vitro ModelParameterKey Findings
1H-pyrrolo[3,2-c]pyridine MPS1 InhibitorsPAMPA and Caco-2Passive Permeability and EffluxIncreased lipophilicity led to improved passive permeability and abrogated Caco-2 efflux in one analogue. acs.org
1H-pyrrolo[3,2-b]pyridine GluN2B NAMsCaco-2 and MDCK-MDR1Permeability and EffluxCore modification to 1H-pyrrolo[3,2-b]pyridine improved solubility and potential brain penetration. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes to Access Underexplored Fluorinated Pyrrolo[3,2-b]pyridine Analogues

The synthesis of functionalized pyrrolopyridines is a central theme in heterocyclic chemistry. ajol.info While established methods exist, the focus is shifting towards more efficient, versatile, and sustainable routes to access novel fluorinated analogues.

A convenient synthetic approach for fluorinated pyrrolo[2,3-b]pyridines (a related isomer class) has been developed utilizing the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with various fluorine-containing 1,3-biselectrophiles. enamine.netsorbonne-universite.fr This method allows for the annulation of the pyridine (B92270) ring and installation of a polyfluoroalkyl group in one key step. sorbonne-universite.fr Subsequent deprotection of the tert-butyl group provides the core nucleobase, which can be further modified. enamine.net

Modern synthetic strategies increasingly rely on cross-coupling reactions to build the pyrrolo[3,2-b]pyridine core. One effective strategy involves a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This approach highlights the challenge of regioselectivity and the necessity of carefully chosen catalysts and protecting groups to achieve the desired outcome. nih.gov The development of novel Fischer indole (B1671886) synthesis variations has also provided one-step access to functionalized 4-azaindole (B1209526) building blocks, a related scaffold. mdpi.com

Future research will likely focus on:

Late-Stage Fluorination: Developing methods to introduce fluorine atoms into a pre-formed pyrrolo[3,2-b]pyridine scaffold. This is an attractive strategy for rapidly creating diverse analogues from common intermediates. beilstein-journals.org

Catalytic C-H Functionalization: Directly converting C-H bonds on the heterocyclic core into C-F or C-CF3 bonds, which represents a highly atom-economical approach to fluorination. ucla.edu

Photoredox Catalysis: Utilizing light-driven reactions for mild and selective fluorination and fluoroalkylation, such as the decarboxylative fluorination of N-heterocyclic acetic acids to their fluoromethyl counterparts. dundee.ac.uk

These advanced synthetic methods will be crucial for exploring previously inaccessible chemical space and generating libraries of novel fluorinated pyrrolo[3,2-b]pyridine analogues for biological screening.

Application of Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling researchers to predict molecular properties and guide synthetic efforts. For fluorinated heterocycles like 2-fluoro-1H-pyrrolo[3,2-b]pyridine, computational methods offer profound insights.

Structure-guided computational design has proven effective in optimizing pyrrole-based inhibitors. nih.gov By using X-ray crystal structures of a target protein bound to an initial inhibitor, researchers can computationally predict which structural modifications will enhance binding potency. nih.gov This in silico approach helps prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources. nih.gov For example, this method was used to guide the replacement of substituents on a pyrrole (B145914) core to develop potent antimalarial agents that inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov

Furthermore, computational approaches are used to filter vast virtual databases, such as the Generated Database (GDB) containing over 26 million compounds, to identify novel, unreported fluorinated heterocycles with desirable medicinal chemistry properties. dundee.ac.uk Programs can rank these virtual fragments based on their "elaboratability," predicting how easily they can be chemically modified into more complex molecules. dundee.ac.uk Conformational analysis using computational methods can also predict how fluorination will impact the three-dimensional shape and flexibility of N-heterocycles, which is critical for their interaction with biological targets. beilstein-journals.org

Future directions in this area include:

Quantum Mechanics (QM) Calculations: To accurately model reaction mechanisms for novel synthetic routes and understand the electronic effects of fluorine on the reactivity of the pyrrolopyridine ring system.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of fluorinated ligands within protein binding pockets, providing a more realistic picture of binding events and informing the design of inhibitors with improved residence times.

Free Energy Perturbation (FEP): To more accurately predict the binding affinities of designed analogues before they are synthesized.

Exploration of New Biological Targets and Therapeutic Areas for this compound Derivatives

The 1H-pyrrolo[3,2-b]pyridine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological targets and therapeutic applications. The introduction of fluorine can fine-tune selectivity and improve drug-like properties, opening up new avenues for therapeutic intervention.

Kinase Inhibition: A primary area of focus has been the development of kinase inhibitors, as the azaindole core mimics the purine (B94841) structure of ATP. jst.go.jp Derivatives have shown potent activity against numerous kinases implicated in cancer and inflammatory diseases:

Fms-like Tyrosine Kinase 3 (FLT3): Inhibitors are being developed for Acute Myeloid Leukemia (AML), where FLT3 mutations are common. nih.gov

Janus Kinase 3 (JAK3): Selective JAK3 inhibitors are sought as immunomodulators for autoimmune disorders. jst.go.jp

Fibroblast Growth Factor Receptor (FGFR): Potent inhibitors of FGFR1, 2, and 3 are being explored for various cancers where the FGFR signaling pathway is abnormally activated. rsc.org

Other Kinases: The scaffold has been used to develop inhibitors for c-Met, DYRK1A, Cdc7, and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com

Central Nervous System (CNS) Targets: Fluorinated derivatives are also being developed as imaging agents and therapeutics for neurological conditions:

Cannabinoid Receptor 2 (CB2): 18F-labeled 5-azaindole (B1197152) derivatives have been synthesized as PET radioligands for imaging neuroinflammation, a process where CB2 is upregulated. acs.orgresearchgate.netnih.gov These agents show promise for studying conditions like Alzheimer's disease.

Dopamine (B1211576) D4 Receptor: Fluorine-substituted 1H-pyrrolo[2,3-b]pyridines have been evaluated as potential PET imaging agents for the dopamine D4 receptor, which is a target for neuropsychiatric disorders. nih.gov

β-Amyloid Plaques: Fluorinated oxazolo[5,4-b]pyridines have been identified as potent PET ligands for imaging β-amyloid plaques in Alzheimer's disease. acs.org

Other Therapeutic Areas: The versatility of the scaffold extends to other diseases:

Anticancer: Beyond kinase inhibition, derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors to disrupt tubulin polymerization and exhibit potent antitumor activity. nih.gov

Antimalarial: As mentioned, pyrrole-based derivatives are potent inhibitors of the Plasmodium falciparum DHODH enzyme. nih.gov

Antimycobacterial: Pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of the InhA enzyme, a target for treating tuberculosis. mdpi.com

The ongoing exploration of these and other biological targets will continue to uncover new therapeutic potential for this compound and its analogues.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Fluorinated Heterocycles

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from initial compound design to synthesis optimization. dundee.ac.uknih.gov For complex scaffolds like fluorinated pyrrolopyridines, these technologies offer a path to accelerate discovery and development.

Compound Design and Property Prediction: ML models are being trained on large datasets of chemical structures and their measured properties. These models can then predict the properties of new, unsynthesized molecules with increasing accuracy.

Novel Fragment Identification: AI can screen massive virtual libraries to identify novel fluorinated heterocyclic fragments that are medicinally relevant and synthetically accessible. dundee.ac.uk

Physicochemical Property Prediction: ML models have been developed specifically to predict the lipophilicity (logP) and acidity/basicity (pKa) of saturated fluorine-containing compounds, properties that are critical for a molecule's pharmacokinetic profile but are often difficult to predict with standard methods. researchgate.netresearchgate.net This allows for the targeted design of molecules with an optimal balance of properties for drug development. researchgate.net

Synthesis and Reaction Optimization: ML is also being applied to the challenges of chemical synthesis. Historically, optimizing a chemical reaction has been a resource-intensive process of trial and error. nih.gov

Bayesian Optimization: This ML algorithm can efficiently explore the complex space of reaction parameters (e.g., temperature, concentration, catalyst choice) to find the optimal conditions for a given chemical transformation, such as a C-H functionalization. ucla.edu This approach has been shown to achieve higher yields with fewer experiments compared to traditional methods. researchgate.net

Predicting Reaction Outcomes: Efforts are underway to develop ML models that can predict the success or failure of a potential reaction, helping chemists to "derisk" a synthetic route before heading into the lab. nih.gov This is particularly valuable for complex heterocyclic chemistry where side reactions can be a significant problem.

The future will see a tighter integration of these AI/ML tools into a closed-loop system: AI proposes novel fluorinated heterocycles with desired biological and physical properties, predicts a viable synthetic route, and an automated robotic platform performs and optimizes the synthesis based on real-time data analysis, dramatically accelerating the discovery cycle. researchgate.net

Q & A

Q. Advanced Research Focus

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups (e.g., 3,5-disubstituted analogs via Pd(PPh₃)₄ catalysis) .
  • Multicomponent Reactions : SnCl₂-catalyzed reactions generate diverse libraries (e.g., 2-(pyrrolo[2,3-b]pyridin-3-yl)quinolines) .
  • Electrophilic Substitution : Halogenation (Br, I) at specific positions enables further derivatization .

How do substituents on the pyrrolo[3,2-b]pyridine core impact physicochemical properties like solubility and logP?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability but reduce solubility. For example, 6-trifluoromethyl derivatives require formulation with co-solvents .
  • Hydrophilic Substituents (e.g., -COOH) : Improve aqueous solubility, as seen in 4-fluoro-pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives .
  • Halogenation : Bromine at the 7-position enhances lipophilicity (logP >3), favoring membrane permeability .

What combinatorial approaches are used to generate pyrrolo[3,2-b]pyridine libraries for high-throughput screening?

Q. Advanced Research Focus

  • Parallel Synthesis : Utilize SnCl₂-mediated reactions to create 24+ quinoline-pyrrolopyridine hybrids in one pot .
  • Solid-Phase Synthesis : Immobilize intermediates on resin for rapid diversification, as applied in kinase inhibitor development .
  • Late-Stage Functionalization : Introduce fluorinated groups via C–H activation to diversify pre-synthesized cores .

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